molecular formula C29H21ClN4O4 B11087720 1-{(E)-[2-(5-chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)hydrazinylidene]methyl}naphthalen-2-yl 2-methoxybenzoate

1-{(E)-[2-(5-chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)hydrazinylidene]methyl}naphthalen-2-yl 2-methoxybenzoate

Cat. No.: B11087720
M. Wt: 525.0 g/mol
InChI Key: HHHPSAAKJXEFAV-KBVAKVRCSA-N
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Description

1-{[(E)-2-(5-CHLORO-6-OXO-1-PHENYL-1,6-DIHYDRO-4-PYRIDAZINYL)HYDRAZONO]METHYL}-2-NAPHTHYL 2-METHOXYBENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyridazine ring, a naphthyl group, and a methoxybenzoate moiety, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(E)-2-(5-CHLORO-6-OXO-1-PHENYL-1,6-DIHYDRO-4-PYRIDAZINYL)HYDRAZONO]METHYL}-2-NAPHTHYL 2-METHOXYBENZOATE typically involves multiple steps, including the formation of the pyridazine ring, the introduction of the naphthyl group, and the attachment of the methoxybenzoate moiety. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-{[(E)-2-(5-CHLORO-6-OXO-1-PHENYL-1,6-DIHYDRO-4-PYRIDAZINYL)HYDRAZONO]METHYL}-2-NAPHTHYL 2-METHOXYBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions and the oxidizing agents used.

    Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.

    Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation reactions may yield different oxidized derivatives, while reduction reactions can produce various reduced forms of the compound.

Scientific Research Applications

1-{[(E)-2-(5-CHLORO-6-OXO-1-PHENYL-1,6-DIHYDRO-4-PYRIDAZINYL)HYDRAZONO]METHYL}-2-NAPHTHYL 2-METHOXYBENZOATE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-{[(E)-2-(5-CHLORO-6-OXO-1-PHENYL-1,6-DIHYDRO-4-PYRIDAZINYL)HYDRAZONO]METHYL}-2-NAPHTHYL 2-METHOXYBENZOATE involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-{[(E)-2-(5-CHLORO-6-OXO-1-PHENYL-1,6-DIHYDRO-4-PYRIDAZINYL)HYDRAZONO]METHYL}-2-NAPHTHYL 2-METHOXYBENZOATE: shares structural similarities with other compounds that contain pyridazine rings, naphthyl groups, and methoxybenzoate moieties.

    Other similar compounds: include derivatives of pyridazine, naphthalene, and benzoate, which may have different substituents and functional groups.

Uniqueness

The uniqueness of 1-{[(E)-2-(5-CHLORO-6-OXO-1-PHENYL-1,6-DIHYDRO-4-PYRIDAZINYL)HYDRAZONO]METHYL}-2-NAPHTHYL 2-METHOXYBENZOATE lies in its specific combination of functional groups and its potential applications in various fields. Its unique structure allows it to interact with different molecular targets and exhibit a range of biological activities, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C29H21ClN4O4

Molecular Weight

525.0 g/mol

IUPAC Name

[1-[(E)-[(5-chloro-6-oxo-1-phenylpyridazin-4-yl)hydrazinylidene]methyl]naphthalen-2-yl] 2-methoxybenzoate

InChI

InChI=1S/C29H21ClN4O4/c1-37-25-14-8-7-13-22(25)29(36)38-26-16-15-19-9-5-6-12-21(19)23(26)17-31-33-24-18-32-34(28(35)27(24)30)20-10-3-2-4-11-20/h2-18,33H,1H3/b31-17+

InChI Key

HHHPSAAKJXEFAV-KBVAKVRCSA-N

Isomeric SMILES

COC1=CC=CC=C1C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC4=C(C(=O)N(N=C4)C5=CC=CC=C5)Cl

Canonical SMILES

COC1=CC=CC=C1C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC4=C(C(=O)N(N=C4)C5=CC=CC=C5)Cl

Origin of Product

United States

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